tert-butyl N-(1-cyano-3-phenylpropyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-cyano-3-phenylpropyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-13(11-16)10-9-12-7-5-4-6-8-12/h4-8,13H,9-10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTNXDYYQUPGJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Studies and Reaction Pathways of Tert Butyl N 1 Cyano 3 Phenylpropyl Carbamate
Elucidation of Reaction Mechanisms in the Formation and Transformation of Carbamate-Protected Aminonitriles
The formation of N-protected α-aminonitriles like tert-butyl N-(1-cyano-3-phenylpropyl)carbamate is commonly achieved through a variation of the Strecker reaction. nih.govmdpi.comorganic-chemistry.orgwikipedia.org This multicomponent reaction typically involves an aldehyde (in this case, 3-phenylpropanal), a cyanide source, and an amine protected as a carbamate (B1207046). wikipedia.org The core mechanism proceeds through the initial formation of an imine or, more relevantly for N-protected systems, an N-acylimine intermediate. nih.govacs.org
The general mechanism for the formation involves:
Formation of an N-acylimine intermediate : The carbamate-protected amine reacts with the aldehyde, often under acidic or Lewis acidic catalysis, to form a key N-acylimine intermediate. nih.gov The stability and reactivity of this intermediate are significantly influenced by the electronic properties of the protecting group. The tert-butoxycarbonyl (Boc) group, being electron-withdrawing, activates the imine for nucleophilic attack.
Nucleophilic addition of cyanide : A cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) or an alkali metal cyanide, attacks the electrophilic carbon of the N-acylimine. mdpi.comorganic-chemistry.org This step establishes the α-aminonitrile core structure.
Transformations of the resulting carbamate-protected aminonitriles are diverse. A primary transformation is the hydrolysis of the nitrile group to a carboxylic acid, which converts the aminonitrile into a protected amino acid. This hydrolysis can be performed under acidic or basic conditions, although care must be taken to avoid cleavage of the acid-labile Boc protecting group. wikipedia.org
Identification and Characterization of Key Intermediates (e.g., acylimine intermediates, phosphonium (B103445) dienes)
Acylimine Intermediates: The central intermediate in the formation of this compound is the N-acylimine. Direct condensation to form these intermediates can be challenging due to the lower reactivity of acylated amines compared to free amines. nih.gov To overcome this, strategies involving the in-situ generation and stabilization of N-acylimines have been developed. One such method involves reacting the starting materials with para-tolylsulfinic acid to form a stable sulfone adduct. nih.govacs.org This adduct can be isolated and subsequently treated with a cyanide source, where it equilibrates back to the N-acylimine in situ, ready for nucleophilic attack. nih.govacs.org The electrophilicity of the acylimine intermediate is a critical factor and can be enhanced by Lewis or Brønsted acids. nih.gov
Phosphonium Dienes: While acylimine intermediates are well-established in the context of Strecker-type reactions, the involvement of phosphonium dienes is less common for this specific transformation. Phosphonium salts and their derivatives, like ylides, are more traditionally associated with olefination reactions such as the Wittig reaction to form alkenes and dienes. nih.govorganic-chemistry.org However, in broader synthetic chemistry, phosphonium-based reagents can be used in various catalytic processes. researchgate.net Their direct role as key intermediates in the primary formation of this specific aminonitrile is not prominently documented in standard mechanistic pathways.
Experimental Mechanistic Investigations: Radical Trapping Experiments and Deuterium (B1214612) Labeling Studies
To probe reaction mechanisms, specific experimental techniques are employed.
Radical Trapping Experiments: While many Strecker-type reactions proceed through ionic intermediates, some oxidative variations for the synthesis of α-aminonitriles can involve radical pathways. mdpi.com In such cases, radical trapping experiments are performed to detect the presence of radical intermediates. This involves adding a radical scavenger, such as 2,6-di-tert-butyl-4-methylphenol (BHT) or (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), to the reaction mixture. A significant decrease in reaction rate or yield upon addition of the scavenger would suggest a radical mechanism is in operation. mdpi.com For the standard, non-oxidative formation of this compound, a radical pathway is not typically proposed.
Deuterium Labeling Studies: Deuterium labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific hydrogen atoms and determining kinetic isotope effects (KIE). chem-station.comacs.org For instance, in the formation of the aminonitrile, if a C-H bond is broken in the rate-determining step, replacing that hydrogen with deuterium would slow down the reaction. chem-station.com In the context of transformations, deuterium labeling can be used to study metabolic pathways or to enhance the metabolic stability of a molecule. acs.orgnih.gov For example, α-C-H bonds adjacent to heteroatoms are often metabolically labile; converting the amine into a carbamate can facilitate photoredox-promoted α-carbamyl radical formation, allowing for efficient hydrogen/deuterium exchange with D₂O. nih.gov This strategy can be used to selectively introduce deuterium into the molecule for mechanistic or pharmaceutical studies. nih.gov
Analysis of Catalyst and Reagent Roles in Determining Reaction Selectivity and Efficiency
The choice of catalysts and reagents is paramount in controlling the efficiency and selectivity of the synthesis of carbamate-protected aminonitriles.
Catalysts:
Lewis Acids: Catalysts like Cu(OTf)₂, InCl₃, and yttria-zirconia can play a dual role. nih.govacs.orgsemanticscholar.org They can activate the aldehyde's carbonyl group towards nucleophilic attack by the protected amine and also increase the electrophilicity of the resulting N-acylimine intermediate, facilitating the cyanide addition. nih.gov Palladium Lewis acid complexes have also been shown to be effective. nih.gov
Brønsted Acids: Acids such as formic acid can promote the reaction, likely by protonating the carbonyl and facilitating the dehydration step to form the imine. nih.gov
Organocatalysts: Chiral organocatalysts, including thiourea (B124793) derivatives and quinine-based catalysts, have been employed to achieve enantioselective Strecker reactions, which is crucial for producing chiral amino acid precursors. nih.govmdpi.com These catalysts often work by activating the imine through hydrogen bonding. nih.gov
Reagents:
Cyanide Source: The choice of cyanide source impacts reactivity and safety. Trimethylsilyl cyanide (TMSCN) is often preferred over alkali cyanides like KCN or NaCN due to its better solubility in organic solvents and slightly lower toxicity. mdpi.com
Protecting Group: The tert-butoxycarbonyl (Boc) group is an effective protecting group that is stable to many basic and nucleophilic conditions but can be readily removed with mild acid. total-synthesis.comorganic-chemistry.org This orthogonality is essential in multi-step synthesis. total-synthesis.com The electronic nature of the carbamate influences the reactivity of the acylimine intermediate.
The interplay between the catalyst and reagents dictates the reaction's success. For example, certain catalysts may be more effective with specific cyanide sources or in particular solvents.
Table 1: Influence of Various Catalysts on Strecker-Type Reactions
| Catalyst Type | Example(s) | Role in Reaction | Reference |
|---|---|---|---|
| Lewis Acid | Cu(OTf)₂, InCl₃, Pd Complexes | Activates carbonyl group, increases electrophilicity of N-acylimine | nih.govnih.gov |
| Brønsted Acid | Formic Acid | Promotes imine formation | nih.gov |
| Organocatalyst | Thiourea, Quinine derivatives | Activates imine via H-bonding for asymmetric synthesis | mdpi.com |
| Solid Acid | Montmorillonite KSF Clay | Facilitates nucleophilic addition of cyanide to in-situ formed imines | organic-chemistry.org |
Conformational Analysis and Stereoelectronic Effects Influencing Reaction Pathways
The three-dimensional structure and electronic properties of the reactants and intermediates significantly influence the reaction's outcome, particularly its stereoselectivity.
Conformational Analysis: The tert-butyl group of the Boc protecting group is bulky and imposes significant steric constraints. This can influence the preferred conformation of the N-acylimine intermediate. The molecule will adopt a conformation that minimizes steric hindrance, which in turn can dictate the face from which the cyanide nucleophile attacks. This is a key principle in achieving diastereoselective reactions when a chiral center is already present in the aldehyde or amine component.
Stereoelectronic Effects: These effects arise from the spatial arrangement of orbitals and have a profound impact on reactivity. In the N-acylimine intermediate, the lone pair of the nitrogen atom is delocalized into the carbonyl group of the carbamate. youtube.com This delocalization reduces the nucleophilicity of the nitrogen but increases the electrophilicity of the imine carbon, making it more susceptible to attack by the cyanide ion. The orientation of the incoming nucleophile is governed by the need to achieve optimal orbital overlap with the π* orbital of the C=N bond, a principle described by the Bürgi-Dunitz trajectory. The specific conformation adopted by the intermediate will present a favored trajectory for nucleophilic attack, thus influencing the stereochemical outcome of the reaction.
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Purity Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Analysis for Proton Environments and Spin-Spin Coupling
Proton (¹H) NMR spectroscopy of tert-butyl N-(1-cyano-3-phenylpropyl)carbamate would be expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each signal provides insight into the electronic environment of the protons, while spin-spin coupling patterns help to establish the connectivity of adjacent protons.
Based on the structure of this compound, the following proton signals would be anticipated:
tert-Butyl Group: A characteristic singlet peak would be observed for the nine equivalent protons of the tert-butyl group, typically appearing in the upfield region of the spectrum, around δ 1.4-1.5 ppm.
Phenyl Group: The five protons on the phenyl ring would give rise to signals in the aromatic region, generally between δ 7.2 and 7.4 ppm. The multiplicity of these signals would depend on the specific substitution pattern and the resolution of the instrument.
Propyl Chain Protons: The protons of the propyl chain would exhibit more complex splitting patterns due to coupling with neighboring protons.
The two protons of the -CH₂- group adjacent to the phenyl ring would likely appear as a triplet.
The two protons of the central -CH₂- group would be expected to show a more complex multiplet pattern due to coupling with protons on both adjacent carbons.
The single proton on the carbon bearing the cyano and carbamate (B1207046) groups (-CH(CN)NHBoc) would appear as a multiplet, coupled to the adjacent methylene (B1212753) protons.
N-H Proton: The proton attached to the nitrogen of the carbamate group would typically appear as a broad singlet or a doublet if coupled to the adjacent methine proton. Its chemical shift can be variable and is often dependent on the solvent and concentration.
The spin-spin coupling constants (J) between adjacent protons would provide crucial information for assigning the signals of the propyl chain and confirming the connectivity within the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| C(CH₃)₃ | 1.4 - 1.5 | s | N/A |
| -CH₂-Ph | 2.7 - 2.9 | t | 7 - 8 |
| -CH₂-CH₂-Ph | 1.9 - 2.1 | m | N/A |
| -CH(CN)- | 4.5 - 4.7 | m | N/A |
| Ar-H | 7.2 - 7.4 | m | N/A |
| N-H | 5.0 - 5.5 | d or br s | 7 - 9 |
Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.
¹³C NMR Analysis for Carbon Framework Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.
The expected chemical shifts for the carbon atoms are as follows:
tert-Butyl Group: The quaternary carbon of the tert-butyl group typically resonates around δ 80 ppm, while the three equivalent methyl carbons would appear further upfield, around δ 28 ppm.
Carbonyl Carbon: The carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of δ 155-156 ppm.
Phenyl Group: The carbons of the phenyl ring would show signals in the aromatic region (δ 125-140 ppm). The carbon attached to the propyl chain would have a distinct chemical shift from the other aromatic carbons.
Propyl Chain Carbons: The three carbons of the propyl chain would have distinct signals in the aliphatic region of the spectrum.
Cyano Carbon: The carbon of the nitrile group (C≡N) would appear in a characteristic region, typically around δ 118-120 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C(CH₃)₃ | ~80 |
| C(CH₃)₃ | ~28 |
| C=O | 155 - 156 |
| Ar-C (quaternary) | 138 - 140 |
| Ar-CH | 126 - 129 |
| -CH(CN)- | 45 - 50 |
| -CH₂-CH₂-Ph | 30 - 35 |
| -CH₂-Ph | 30 - 35 |
| -CN | 118 - 120 |
Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₁₅H₂₀N₂O₂), the calculated exact mass is 276.1525 g/mol . HRMS analysis would be expected to yield a molecular ion peak ([M]+, [M+H]+, or [M+Na]+) that corresponds closely to this calculated value, confirming the molecular formula of the compound.
Application of LC-MS in Reaction Monitoring and Product Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly valuable for monitoring the progress of a chemical reaction by separating the components of the reaction mixture and identifying the reactants, intermediates, and products based on their mass-to-charge ratios. In the synthesis of this compound, LC-MS could be employed to track the consumption of starting materials and the formation of the desired product in real-time, aiding in the optimization of reaction conditions.
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for the purification of the synthesized compound and for assessing its purity.
Flash Column Chromatography: This is a common method for purifying organic compounds on a preparative scale. For this compound, a silica (B1680970) gel column with a gradient of ethyl acetate (B1210297) in hexane (B92381) would likely be an effective mobile phase for separating the product from unreacted starting materials and byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for both purification and purity analysis. A reversed-phase HPLC method, using a C18 column with a mobile phase such as a mixture of acetonitrile (B52724) and water, could be developed to accurately determine the purity of the final compound. The retention time of the compound would be a characteristic property under specific chromatographic conditions.
By employing these advanced spectroscopic and chromatographic methods, a comprehensive characterization of this compound can be achieved, ensuring its structural integrity and purity for any subsequent applications.
Column Chromatography for Compound Isolation and Purification
Column chromatography is a fundamental technique for the purification of this compound from crude reaction mixtures. This method separates compounds based on their differential adsorption to a stationary phase, typically silica gel, and their solubility in a mobile phase.
For compounds structurally similar to this compound, silica gel is the standard stationary phase. The mobile phase often consists of a gradient of ethyl acetate in hexane. The polarity of the solvent mixture is gradually increased to elute compounds with increasing polarity. The selection of the solvent system and gradient is critical for achieving optimal separation.
Detailed Research Findings: In the purification of analogous N-Boc protected cyano compounds, flash column chromatography is frequently employed. While specific conditions for the title compound are not extensively detailed in available literature, a common starting point for method development would involve a gradient of ethyl acetate in hexane. For a related compound, tert-butyl N-[1-[(1-cyano-2-phenylethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate, crude products are purified using silica gel chromatography with gradients of 10–50% ethyl acetate in hexanes.
Table 1: Illustrative Column Chromatography Parameters for Analogous Compounds
| Parameter | Description |
| Stationary Phase | Silica Gel 60 |
| Mobile Phase | Ethyl Acetate / Hexane Gradient |
| Typical Gradient | 10% to 50% Ethyl Acetate |
It is important to note that the optimal conditions would need to be determined empirically for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess (ee) Determination
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound. It offers high resolution and sensitivity, allowing for the detection of even minor impurities.
Reverse-phase HPLC, utilizing a non-polar stationary phase like a C18 column and a polar mobile phase, is commonly used for purity analysis of related carbamate compounds. The mobile phase typically consists of a mixture of acetonitrile and water, often with additives like formic acid to improve peak shape.
Detailed Research Findings: For the purity analysis of similar compounds, such as tert-butyl N-[3-(3-hydroxypropyl)phenyl]carbamate, reverse-phase C18 columns with acetonitrile/water gradients are effective in resolving isomers and impurities. While a specific method for this compound is not readily available, a typical method would involve a C18 column with a mobile phase gradient of acetonitrile in water.
Table 2: Representative HPLC Conditions for Purity Analysis of Related Compounds
| Parameter | Description |
| Column | C18, 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
These conditions would serve as a robust starting point for developing a validated HPLC method for purity determination of the title compound.
Thin-Layer Chromatography (TLC) for Reaction Progression Monitoring
Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of chemical reactions. It allows for the qualitative assessment of the consumption of starting materials and the formation of products.
For N-Boc protected amino compounds, silica gel plates are used as the stationary phase, and a mixture of ethyl acetate and hexane is a common mobile phase. The spots are visualized under UV light or by staining with a suitable reagent, such as potassium permanganate (B83412) or p-anisaldehyde.
Detailed Research Findings: In the synthesis of a related compound, TLC analysis was performed on silica gel plates using 15% ethyl acetate in hexanes as the eluent, with visualization under a 254 nm UV lamp and staining with p-anisaldehyde. This system allowed for clear differentiation between the starting material and the product.
Table 3: Typical TLC Conditions for Monitoring Reactions of Similar Compounds
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 plates |
| Mobile Phase | 15% Ethyl Acetate in Hexanes |
| Visualization | UV light (254 nm), p-anisaldehyde stain |
Chiral Analysis Techniques for Enantiomeric Purity Assessment
Since this compound possesses a chiral center, the determination of its enantiomeric purity is crucial, especially in pharmaceutical applications. Chiral HPLC is the most widely used technique for this purpose.
This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds.
Detailed Research Findings: Direct chiral HPLC methods have been successfully developed for the enantiomeric separation of various carbamate-containing compounds. For instance, the enantiomers of α-hydroxy-3-phenoxybenzeneacetonitrile and its n-butyl ester were resolved on a Chiralcel OJ column. While specific methods for this compound are not explicitly documented, methods for structurally related compounds provide a strong basis for method development. The mobile phase for such separations often consists of a mixture of a non-polar solvent like hexane and a polar modifier such as 2-propanol.
Table 4: Exemplary Chiral HPLC Conditions for Enantiomeric Purity of Analogous Compounds
| Parameter | Description |
| Column | Chiralpak AD-H or Chiralcel OD-H |
| Mobile Phase | Hexane / 2-Propanol (e.g., 95:5 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 220 nm or 254 nm |
The precise mobile phase composition and flow rate would require optimization to achieve baseline separation of the enantiomers of this compound.
Computational Chemistry Applications in the Study of Tert Butyl N 1 Cyano 3 Phenylpropyl Carbamate
Density Functional Theory (DFT) Calculations for Electronic Structure, Reaction Energetics, and Transition States
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium-sized molecules like tert-butyl N-(1-cyano-3-phenylpropyl)carbamate. DFT calculations are instrumental in elucidating the molecule's electronic structure, which governs its reactivity. By mapping the electron density, researchers can identify regions susceptible to nucleophilic or electrophilic attack.
The energetics of reaction pathways involving this compound can be thoroughly investigated using DFT. For instance, in reactions where this compound acts as a precursor, DFT can be used to calculate the Gibbs free energy of reactants, products, and intermediates. This allows for the determination of reaction thermodynamics, indicating whether a reaction is favorable or not.
Furthermore, DFT is crucial for locating and characterizing transition states, which are the energy maxima along a reaction coordinate. The energy barrier, or activation energy, derived from the difference in energy between the reactants and the transition state, provides a quantitative measure of the reaction kinetics. Computational studies on related organic radicals have demonstrated that DFT can effectively determine the relative importance of different reaction pathways, such as fragmentation versus cyclization, by calculating the activation enthalpies for each path. nih.gov For example, in a hypothetical reaction involving the cyclization of a derivative of this compound, DFT could predict the most likely cyclization pathway by comparing the energy barriers of competing transition states.
A hypothetical DFT study on the formation of a derivative from this compound might yield the following energetic data:
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 (Pathway A) | +25.3 |
| Intermediate 1 (Pathway A) | -5.2 |
| Transition State 2 (Pathway B) | +30.1 |
| Intermediate 2 (Pathway B) | +2.5 |
| Products | -15.8 |
This interactive table illustrates how DFT calculations can quantify the energy landscape of a reaction, helping to predict the most favorable reaction pathway.
Molecular Modeling of Reaction Pathways and Conformational Preferences
Molecular modeling encompasses a range of computational techniques used to simulate the behavior of molecules. For this compound, molecular modeling is particularly useful for exploring its conformational landscape and understanding the intricacies of its reaction pathways.
The presence of multiple rotatable bonds in this compound gives rise to a variety of possible conformations. Molecular mechanics (MM) calculations can be employed for a rapid initial conformational search to identify low-energy conformers. mdpi.com These stable geometries can then be further optimized using more accurate DFT methods to determine their relative energies and populations at a given temperature. nih.govfrontiersin.org Understanding the preferred conformation is critical as it can significantly influence the molecule's reactivity and its interactions with other molecules, such as enzymes or catalysts.
When studying reaction pathways, molecular modeling can visualize the entire process from reactants to products, including the transition states and any intermediates. This provides a dynamic picture of the reaction, highlighting key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that may stabilize or destabilize certain species along the reaction coordinate. For instance, in a catalyzed reaction, modeling can show how this compound binds to the active site of a catalyst and how this interaction facilitates the chemical transformation.
Prediction of Spectroscopic Parameters to Complement Experimental Data
Computational chemistry is an invaluable tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. For this compound and its derivatives, DFT calculations can provide theoretical predictions of various spectroscopic data.
For example, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed. nih.govorgsyn.org By comparing the calculated chemical shifts with experimental data, the proposed molecular structure can be confirmed. Discrepancies between the predicted and experimental spectra can point to incorrect structural assignments or suggest the presence of different conformers or isomers in the sample.
Similarly, infrared (IR) spectroscopy vibrational frequencies can be computed to help assign the absorption bands observed in an experimental IR spectrum. orgsyn.org The calculated frequencies correspond to specific vibrational modes of the molecule, such as the C≡N stretch of the nitrile group or the C=O stretch of the carbamate (B1207046).
High-resolution mass spectrometry (HRMS) data can also be complemented by computational predictions of the mass-to-charge ratio (m/z) for different adducts of the parent molecule. uni.lu The predicted collision cross-section (CCS) values can further aid in the identification of the compound in complex mixtures when using ion mobility-mass spectrometry. uni.luuni.lu
Below is a hypothetical table comparing experimental and predicted spectroscopic data for this compound:
| Spectroscopic Data | Experimental Value | Predicted Value |
| ¹³C NMR (ppm, C≡N) | 118.5 | 119.2 |
| ¹H NMR (ppm, CH-N) | 4.15 | 4.20 |
| IR (cm⁻¹, C≡N stretch) | 2245 | 2240 |
| IR (cm⁻¹, C=O stretch) | 1710 | 1705 |
This interactive table demonstrates the synergy between experimental and computational spectroscopy for structural verification.
Theoretical Insights into Stereoselectivity and Chirality Induction
The stereochemistry of a molecule is crucial to its biological activity and chemical properties. This compound possesses a chiral center at the carbon atom bonded to the nitrile and carbamate groups. Computational methods provide profound insights into the factors governing the stereoselectivity of reactions involving this chiral center.
DFT calculations can be used to model the transition states leading to different stereoisomers. By comparing the activation energies of these diastereomeric transition states, the stereochemical outcome of a reaction can be predicted. mdpi.com A lower activation energy for one transition state over another implies that the corresponding stereoisomer will be formed preferentially. This approach is particularly useful in asymmetric synthesis, where the goal is to selectively produce one enantiomer or diastereomer.
Theoretical studies can also elucidate the mechanism of chirality induction, where a chiral catalyst or auxiliary directs the formation of a specific stereoisomer. Molecular modeling can reveal the non-covalent interactions between the substrate, such as an intermediate derived from this compound, and the chiral catalyst. These interactions are often subtle but can have a profound effect on the stereochemical outcome. For instance, hydrogen bonding or π-π stacking interactions in the transition state can lock the substrate into a specific orientation that favors the formation of one stereoisomer. mdpi.com
Computational studies on chiral molecules have shown that even subtle structural modifications can influence the stability of different rotamers, which in turn can affect the stereochemical control of a reaction. nih.govfrontiersin.org By understanding these intricate details at a molecular level, chemists can design more efficient and selective synthetic routes.
Synthetic Utility and Applications As a Versatile Building Block
Role as a Key Intermediate in Multi-step Organic Synthesis
The strategic placement of a protected amine and a reactive nitrile group makes tert-butyl N-(1-cyano-3-phenylpropyl)carbamate a significant intermediate in multi-step synthetic sequences. As a building block, it allows for the introduction of a specific α-amino nitrile fragment into a larger molecule. The Boc protecting group is stable under a wide variety of reaction conditions, yet it can be readily cleaved under acidic conditions to liberate the free amine for subsequent transformations, such as amide bond formation or alkylation.
The nitrile group is also a versatile functional handle. It can undergo a variety of chemical transformations:
Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, a key transformation for synthesizing amino acids.
Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride can convert the nitrile to a primary amine, yielding a diamine derivative.
Addition of Organometallics: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis.
This dual functionality allows chemists to use the compound as a linchpin, sequentially or selectively modifying the nitrile and the protected amine to construct complex molecular architectures. Analogs of this compound are frequently employed as intermediates in the development of new materials and chemical entities for various industries.
Precursor to Chiral α-Amino Acids and their Derivatives in Organic Synthesis
The structure of this compound is that of a protected α-amino nitrile. This arrangement is a cornerstone of the classical Strecker synthesis of amino acids. masterorganicchemistry.com Consequently, this compound is a direct and valuable precursor to non-proteinogenic chiral α-amino acids.
The synthetic pathway involves the hydrolysis of the nitrile group (–C≡N) to a carboxylic acid (–COOH). This transformation can be achieved under either acidic or basic conditions. The resulting molecule contains both the amine and carboxylic acid functional groups characteristic of an amino acid. The phenylpropyl side chain makes the resulting amino acid, 2-amino-5-phenylpentanoic acid, a homolog of phenylalanine. Given that the starting material is chiral, this process provides access to enantiomerically enriched forms of the final amino acid, which are crucial for pharmaceutical development and peptide synthesis.
| Starting Material | Reaction | Product |
|---|---|---|
| This compound | Nitrile Hydrolysis (e.g., H₃O⁺, heat) | N-Boc-2-amino-5-phenylpentanoic acid |
Applications in the Construction of Nitrogen-Containing Heterocyclic Systems
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. The functional groups within this compound make it a suitable precursor for constructing such ring systems.
A common strategy involves the chemical modification of the nitrile group to participate in a cyclization reaction. For instance, reduction of the nitrile to a primary amine affords a Boc-protected 1,4-diamine derivative. This intermediate can then react with various bifunctional reagents to form different heterocyclic rings. Reaction with an α-dicarbonyl compound could lead to the formation of a substituted pyrazine, while reaction with a dicarboxylic acid or its derivative could yield a seven-membered diazepine (B8756704) ring. The use of bifunctional building blocks for the synthesis of heterocycles like pyridines and pyrazoles is a well-established strategy in medicinal chemistry. enamine.net
| Derived Intermediate | Cyclization Partner | Resulting Heterocycle Core |
|---|---|---|
| tert-Butyl N-(4-amino-1-phenylbutan-2-yl)carbamate (from nitrile reduction) | α-Diketone (e.g., 2,3-butanedione) | Piperazine Derivative |
| tert-Butyl N-(4-amino-1-phenylbutan-2-yl)carbamate | Phosgene equivalent | 1,3-Diazepan-2-one Derivative |
Integration into Library Synthesis for Exploration of Chemical Space and Scaffold Diversity
In modern drug discovery, the synthesis of compound libraries is a key strategy for identifying new bioactive molecules. The scaffold of this compound is well-suited for this purpose. Its two distinct functional handles—the protected amine and the nitrile—can be derivatized in a combinatorial fashion.
After deprotection of the amine, a diverse set of carboxylic acids can be coupled to the nitrogen atom to create a library of amides. In parallel, the nitrile group can be reacted with a range of nucleophiles or reducing agents to generate further diversity. This parallel synthesis approach allows for the rapid generation of hundreds or thousands of structurally related compounds. These libraries can then be screened in high-throughput assays to explore chemical space and identify compounds with desired biological activity. The potential to easily prepare a library of derivatives is a valuable feature for building blocks used in medicinal chemistry. mdpi.com
Utility in the Synthesis of Complex Molecules and Advanced Intermediates
The role of this compound as a precursor to unique amino acids and heterocyclic systems makes it inherently useful in the total synthesis of complex molecules and advanced pharmaceutical intermediates. The non-standard amino acids derived from this compound can be incorporated into peptides to create peptidomimetics with enhanced stability or novel biological functions.
Furthermore, the heterocyclic systems built from this scaffold can serve as the core of more elaborate molecules. By carrying the phenylpropyl side chain, these heterocycles are pre-functionalized, offering a starting point for further synthetic elaboration. The ability to construct complex molecules efficiently is crucial for the development of new therapeutic agents and advanced materials. The use of such versatile building blocks facilitates access to novel chemical structures that might not be readily accessible through other synthetic routes.
Future Directions and Emerging Research Avenues
Development of More Sustainable and Environmentally Benign Synthetic Routes
The traditional synthesis of α-aminonitriles, often achieved through the Strecker reaction, has historically relied on highly toxic cyanide sources like hydrogen cyanide (HCN) or alkali metal cyanides. mdpi.comresearchgate.net Future research is geared towards developing "greener" protocols that minimize environmental impact and enhance safety.
Key areas of development include:
Alternative Cyanide Sources: A significant trend is the replacement of traditional cyanides with safer, easier-to-handle reagents that can generate the cyanide anion in situ. rsc.org Research into sources such as trimethylsilyl (B98337) cyanide (TMSCN), ethyl cyanoformate, and potassium hexacyanoferrate(II) is paving the way for safer synthetic protocols. mdpi.comrsc.orgnih.gov The use of α-amino acids or even protein biomass as a non-toxic source of HCN is also an emerging green strategy. rsc.org
Biocatalysis: The use of enzymes offers a highly sustainable route for chemical synthesis, often proceeding in aqueous media under mild conditions. researchgate.net While a direct enzymatic synthesis for the target aminonitrile is not yet established, promiscuous esterases have been successfully employed for the synthesis of carbamates in water, suggesting a potential biocatalytic approach for the Boc-protection step. researchgate.net
Green Solvents and Solvent-Free Conditions: A major goal of green chemistry is to reduce the use of hazardous organic solvents. Future synthetic routes for tert-butyl N-(1-cyano-3-phenylpropyl)carbamate will likely explore aqueous media or solvent-free reaction conditions. banglajol.info Methodologies such as the ring-opening of cyclic carbonates with unprotected amino acids in water to form carbamates exemplify this trend. rsc.org
Atom-Economical Reactions: The multicomponent nature of the Strecker reaction is inherently atom-economical. mdpi.com Future developments will focus on maintaining this efficiency while improving the environmental profile of the catalysts and reagents involved.
| Component | Traditional Reagent | Sustainable Alternative | Advantage of Alternative |
|---|---|---|---|
| Cyanide Source | Potassium Cyanide (KCN) | Ethyl Cyanoformate, Hexacyanoferrate | Reduced toxicity, easier handling. rsc.orgnih.gov |
| Catalyst | Stoichiometric Acid/Base | Recyclable Organocatalysts, Enzymes | Lower environmental impact, reusability, milder conditions. mdpi.comresearchgate.net |
| Solvent | Tetrahydrofuran (B95107) (THF), Dichloromethane (B109758) (DCM) | Water, Ionic Liquids, Solvent-Free | Reduced VOCs, lower toxicity, improved safety. banglajol.inforsc.org |
Advancements in Asymmetric Catalysis for Enhanced Stereocontrol and Efficiency
The carbon atom bearing the cyano group in this compound is a stereocenter. The development of efficient catalytic asymmetric methods to control this chirality is paramount for its application in synthesizing enantiomerically pure target molecules. chiralpedia.com
Emerging trends in this area include:
Organocatalysis: The use of small organic molecules as catalysts has become a dominant approach in asymmetric synthesis, avoiding potentially toxic or expensive heavy metals. mdpi.comchiralpedia.com Chiral thioureas, Cinchona alkaloids, and Brønsted acids have proven effective in catalyzing enantioselective Strecker-type reactions, affording α-aminonitriles with high enantiomeric excess (ee). mdpi.comscispace.com Recyclable organocatalysts further enhance the sustainability of this approach. nih.gov
Chiral Metal Catalysis: Research continues to yield novel chiral metal complexes that function as highly efficient catalysts. Zirconium- and copper-based catalysts, for example, have been developed for the asymmetric Strecker reaction, enabling high yields and enantioselectivities at very low catalyst loadings. researchgate.netnih.govacs.org
Low Catalyst Loading: A key goal is to maximize catalyst turnover numbers, allowing for synthesis on a larger scale with minimal catalyst usage. Recent studies have demonstrated that certain catalytic systems can be effective at loadings as low as 20 ppm, making them potentially viable for industrial applications. westlake.edu.cn
| Catalyst Type | Specific Example | Typical Enantiomeric Excess (ee) | Key Features |
|---|---|---|---|
| Organocatalyst (Thiourea) | Quinine-derived Thiourea (B124793) | Up to 93% | Metal-free, recyclable, good for N-protected ketimines. mdpi.com |
| Organocatalyst (Amide-based) | C2-symmetric Chiral Amide | Up to 99% | Recyclable, effective for N-benzhydrylimines. nih.gov |
| Metal Complex (Zirconium) | Chiral Zirconium Binuclear Catalyst | High | Effective for a wide range of aldimines, can use HCN directly. nih.govacs.org |
| Organocatalyst (Cinchona Alkaloid) | Dihydroquinine-derived Thiourea | Up to 98% | Excellent yields under mild conditions for cyclic imines. scispace.com |
Exploration of Novel Reactivities and Unexpected Chemical Transformations of this compound
Beyond its role as a precursor to amino acids, the unique combination of functional groups in this compound opens avenues for novel chemical transformations.
Future research could explore:
Nitrile Group as a Synthetic Linchpin: The cyano group is a versatile functional handle. researchgate.net While it can be hydrolyzed to a carboxylic acid or reduced to an amine, it can also participate in cycloaddition reactions to form heterocycles or serve as a precursor for aldehydes and other functionalities. researchgate.net
Boc-Group-Mediated Reactions: The Boc protecting group is typically removed under acidic conditions. organic-chemistry.org However, its reactivity can be harnessed for further transformations. For instance, upon cleavage, the resulting carbamic acid can decarboxylate to initiate a cascade reaction or be trapped in a one-pot cyclization. rsc.org Boc-protected amines can also be converted in situ to isocyanates, which are valuable intermediates for synthesizing ureas and other derivatives. organic-chemistry.org
Intramolecular Transformations: The propyl chain connecting the chiral center to the phenyl ring provides sufficient flexibility for intramolecular reactions. Future studies could investigate cyclization reactions, such as a Friedel-Crafts-type reaction onto the phenyl ring, to generate complex polycyclic scaffolds like tetrahydroisoquinolines, particularly after modification of the nitrile group.
| Functional Group | Reaction Type | Potential Product Class | Example Reagents/Conditions |
|---|---|---|---|
| Nitrile (-CN) | [3+2] Cycloaddition | Tetrazoles | Sodium Azide (NaN₃), Lewis Acid |
| Nitrile (-CN) | Reduction/Cyclization | Substituted Piperidines | H₂, Catalyst, followed by intramolecular cyclization |
| Boc-Carbamate | In situ Isocyanate Formation | Ureas | 2-Chloropyridine, Trifluoromethanesulfonyl Anhydride. organic-chemistry.org |
| Entire Molecule | Intramolecular Friedel-Crafts | Polycyclic Amines | Strong acid (e.g., PPA, TfOH) after nitrile modification |
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis by accelerating discovery and optimization. researchgate.net
For a molecule like this compound, AI and ML could be integrated in several ways:
Automated Retrosynthesis: AI-powered software can propose multiple synthetic routes to a target molecule by analyzing vast databases of chemical reactions. mit.edufrontiersin.org This could uncover novel, more efficient, or more sustainable pathways for its synthesis.
Prediction of Reaction Outcomes: ML models can be trained to predict the yield and stereoselectivity of a reaction based on the inputs (substrate, catalyst, solvent, temperature). nih.gov This allows for the in silico optimization of reaction conditions, saving significant time and resources compared to traditional laboratory screening.
Catalyst Discovery and Design: AI algorithms can identify patterns in catalyst performance, accelerating the discovery of new and more effective catalysts for the asymmetric synthesis of the target compound. researchgate.net
Autonomous Experimentation: The synergy between AI planning algorithms and robotic platforms enables the creation of "self-driving laboratories" that can autonomously perform, analyze, and optimize chemical reactions in real-time. dntb.gov.ua
| Stage of Synthesis | AI/ML Application | Potential Impact for Target Compound |
|---|---|---|
| Route Design | Retrosynthetic Planning Tools | Discovery of more efficient and sustainable synthetic pathways. frontiersin.org |
| Condition Optimization | Yield & Selectivity Prediction Models | Rapid identification of optimal catalyst, solvent, and temperature. nih.gov |
| Catalyst Development | Generative Models | Design of novel catalysts with enhanced performance. digitellinc.com |
| Process Execution | Automated Synthesis Platforms | Accelerated development and scale-up of the optimal synthetic route. dntb.gov.ua |
Computational Design and Prediction of New Synthetic Strategies for Related Compounds
Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting chemical behavior, guiding the rational design of new synthetic strategies.
Future research directions will likely involve:
Mechanistic Elucidation: Methods like Density Functional Theory (DFT) can be used to model the transition states of the catalytic asymmetric Strecker reaction. mdpi.com By calculating the energies of different reaction pathways, researchers can understand the origin of enantioselectivity, which is crucial for designing more effective chiral catalysts.
Virtual Screening of Catalysts: Computational models can be used to screen libraries of potential catalysts virtually, predicting their effectiveness before they are synthesized in the lab. This accelerates the development cycle for new catalytic systems.
Prediction of Reactivity: Quantum chemical calculations can predict the reactivity of different sites on this compound and its derivatives, helping to guide the exploration of the novel transformations discussed in section 7.3.
De Novo Pathway Design: Advanced algorithms can design entirely new synthetic pathways, including those that combine chemical and enzymatic steps (retrobiosynthesis), to produce the target molecule or its analogs from simple, renewable starting materials. nih.gov
| Computational Method | Application in Synthesis Design | Information Gained for Target Compound |
|---|---|---|
| Density Functional Theory (DFT) | Transition State Analysis | Understanding the source of stereoselectivity in asymmetric catalysis. mdpi.com |
| Molecular Dynamics (MD) | Simulating Catalyst-Substrate Interactions | Insight into the dynamic behavior of the catalytic complex. |
| Machine Learning (ML) Models | Quantitative Structure-Activity Relationship (QSAR) | Predicting reaction outcomes based on molecular descriptors. nih.gov |
| Retrosynthesis Algorithms | De Novo Pathway Prediction | Generating novel and non-intuitive synthetic routes. frontiersin.org |
Q & A
Q. How can researchers optimize the synthesis of tert-butyl N-(1-cyano-3-phenylpropyl)carbamate to improve yield and purity?
- Methodological Answer : The synthesis typically involves a carbamate coupling reaction using tert-butyl chloroformate (Boc-Cl) with the corresponding amine precursor. Key steps include:
- Amine Activation : React 1-cyano-3-phenylpropylamine with Boc-Cl in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere .
- Base Selection : Use triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to neutralize HCl generated during the reaction. Excess base can lead to side reactions, so stoichiometric ratios must be carefully controlled .
- Temperature Control : Maintain temperatures between 0–5°C during Boc protection to minimize epimerization or degradation .
- Workup and Purification : Extract the product using ethyl acetate, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the carbamate. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Resolution Strategy :
- Conduct side-by-side comparisons using identical reagents and protocols.
- Publish raw data (e.g., kinetic curves) to allow independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
